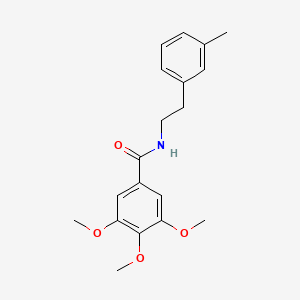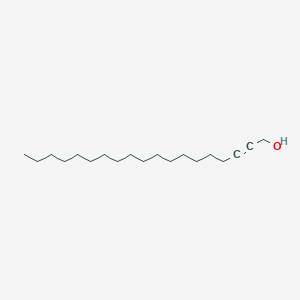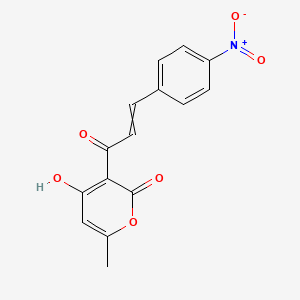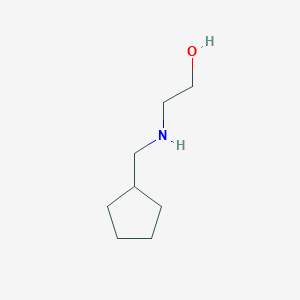
(R)-2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a benzyl group, a chlorine atom, and an amino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the benzyl and chlorine substituents. The final step involves the addition of the ®-1-amino-2-methyl-propyl group.
Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Chlorine Substituents: The benzyl group can be introduced via Friedel-Crafts alkylation, while the chlorine atom can be added through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of ®-1-amino-2-methyl-propyl Group: The final step involves the nucleophilic substitution of the amino group onto the chromen-4-one core, which can be achieved using amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Addition: Catalysts such as palladium on carbon (Pd/C) can facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one: shares structural similarities with other chromen-4-one derivatives, such as:
Uniqueness
The uniqueness of 2-(®-1-amino-2-methyl-propyl)-3-benzyl-7-chloro-chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
618430-69-6 |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-methylpropyl]-3-benzyl-7-chlorochromen-4-one |
InChI |
InChI=1S/C20H20ClNO2/c1-12(2)18(22)20-16(10-13-6-4-3-5-7-13)19(23)15-9-8-14(21)11-17(15)24-20/h3-9,11-12,18H,10,22H2,1-2H3/t18-/m1/s1 |
InChI Key |
LTSJUONFDKIMTE-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)C(C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-4-ylamide](/img/structure/B8357034.png)




![1,2-Propanediol, 3-[(acetyloxy)methoxy]-, 1,2-diacetate](/img/structure/B8357066.png)


